molecular formula C28H20N2 B1296028 2,3,5,6-Tetraphenylpyrazine CAS No. 642-04-6

2,3,5,6-Tetraphenylpyrazine

Cat. No.: B1296028
CAS No.: 642-04-6
M. Wt: 384.5 g/mol
InChI Key: ZPKCJXWKXAHCSX-UHFFFAOYSA-N
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Description

2,3,5,6-Tetraphenylpyrazine is an organic compound known for its unique aggregation-induced emission (AIE) properties. This compound is a derivative of pyrazine, featuring four phenyl groups attached to the 2, 3, 5, and 6 positions of the pyrazine ring. It has garnered significant interest in scientific research due to its luminescent properties, making it valuable in various applications such as optoelectronics, sensing, and imaging .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3,5,6-Tetraphenylpyrazine can be synthesized through several methods. One common approach involves the reaction of benzil with ammonium acetate in acetic acid. This reaction proceeds via a condensation mechanism, forming the pyrazine ring with the phenyl groups attached . Another method involves the reaction of benzoin with ammonium acetate under similar conditions .

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-Tetraphenylpyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3,5,6-Tetraphenylpyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,3,5,6-tetraphenylpyrazine exerts its effects is primarily through its aggregation-induced emission properties When the molecules aggregate, they restrict intramolecular motions, leading to enhanced luminescenceThe phenyl groups play a crucial role in this process by providing steric hindrance and promoting aggregation .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,5,6-Tetraphenyl-1,4-dioxin
  • 2,3,4,5-Tetraphenyl-4H-pyran-4-one
  • Tetraphenylethene
  • Distyrylanthracene
  • Triphenylethene
  • Tetraphenyl-1,4-butadiene

Uniqueness

2,3,5,6-Tetraphenylpyrazine is unique due to its strong AIE properties, which are not as pronounced in some of the similar compounds listed above. Its ability to emit light efficiently in the aggregated state makes it particularly valuable for applications in optoelectronics and sensing .

Properties

IUPAC Name

2,3,5,6-tetraphenylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2/c1-5-13-21(14-6-1)25-26(22-15-7-2-8-16-22)30-28(24-19-11-4-12-20-24)27(29-25)23-17-9-3-10-18-23/h1-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKCJXWKXAHCSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(C(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298432
Record name amaron
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Molecular Weight

384.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

642-04-6
Record name Pyrazine, tetraphenyl-
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Record name amaron
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Record name 2,3,5,6-Tetraphenylpyrazine
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Record name Tetraphenylpyrazine
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Synthesis routes and methods

Procedure details

12 parts of 2-nitro-2,3-diphenyl-oxirane melting at from 109° to 110° C and 100 parts by volume of liquid ammonia are shaken for 6 hours in an autoclave at 100° and 65 atmospheres. After evaporation of the ammonia, the solid residue is treated with water and the constituent left undissolved is filtered off and recrystallized from glacial acetic acid. 5.2 parts of 2,3,5,6-tetraphenylpyrazine (54% of theory) melting at from 253° to 254° C are obtained.
Name
2-nitro-2,3-diphenyl-oxirane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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